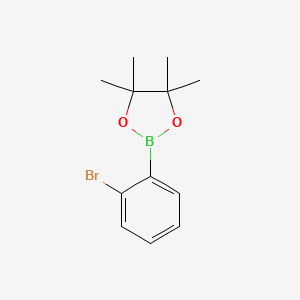

2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a dioxaborolane core substituted with a 2-bromophenyl group and four methyl groups. Its molecular formula is C₁₃H₁₇BBrO₂, with an average molecular weight of 313.0 g/mol (monoisotopic mass: 312.0425) . This compound typically exists as a colorless to light yellow liquid at room temperature . It is widely employed in Suzuki-Miyaura cross-coupling reactions due to the stability of the pinacol boronate group, which facilitates aryl-aryl bond formation in synthetic organic chemistry .

Propiedades

IUPAC Name |

2-(2-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BBrO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVWGVYJHSRHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620178 | |

| Record name | 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269410-06-2 | |

| Record name | 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269410-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bromophenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction is carried out under reflux conditions to facilitate the formation of the boronate ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

Reagents: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), aryl or vinyl halide.

Conditions: The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (e.g., 80-100°C).

Major Products

The major product of the Suzuki-Miyaura cross-coupling reaction involving this compound is a biaryl or substituted alkene, depending on the nature of the halide used.

Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The compound is primarily known for its utility in the Suzuki-Miyaura coupling reaction. This reaction is significant in forming carbon-carbon bonds between aryl halides and arylboron compounds. The presence of the bromine atom enhances reactivity:

- Mechanism : The reaction involves the oxidative addition of the aryl halide to a palladium catalyst, followed by transmetalation with the boron compound and reductive elimination to yield biaryl products.

- Yield : The compound has been reported to yield moderate to excellent results when coupled with various substituted bromoaryls .

Synthesis of Indole Derivatives

The compound serves as an advanced intermediate for synthesizing indole derivatives, which are prevalent in pharmaceuticals:

- Process Overview : In one study, the compound was used to synthesize complex indole structures through a series of reactions involving cyclization and functional group transformations .

- Biological Relevance : Indoles exhibit a wide range of biological activities, including anti-inflammatory and anti-cancer properties.

Development of New Materials

Research has demonstrated that 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to develop new materials with enhanced properties:

- Polymeric Applications : The compound has been explored for its potential in creating polymers with specific functionalities due to its boron content.

- Nanomaterials : Studies suggest that derivatives of this compound can be utilized in synthesizing nanomaterials for electronic applications .

Biological and Pharmacological Studies

Emerging research indicates potential biological activities associated with compounds derived from this compound:

- Anticancer Activity : Some derivatives have shown promise as anticancer agents by inhibiting specific cancer cell lines.

- Mechanistic Insights : Investigations into the mechanisms of action reveal interactions with cellular targets that may lead to apoptosis in cancer cells .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the Suzuki-Miyaura cross-coupling reaction involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronate ester transfers its aryl or vinyl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Bromophenyl Isomers

- 2-(4-Bromophenyl) isomer (CAS 1075719-78-6): This para-substituted analog exhibits distinct reactivity due to reduced steric hindrance compared to the ortho-bromo derivative. It is a liquid with a molecular weight of 313.0 g/mol and is frequently used in synthesizing biphenyl scaffolds .

- 2-(3-Bromophenyl) derivative (CAS 401797-04-4): The meta-substitution pattern alters electronic properties, as evidenced by its use in synthesizing anthracene-based materials for optoelectronics .

Mixed Halogen Derivatives

- 2-(2-Bromo-4-chlorophenyl) analog (CAS 1256781-67-5): Introducing chlorine at the 4-position enhances electrophilicity, making this compound reactive in palladium-catalyzed borylation reactions .

- 2-(3,5-Dibromophenyl) derivative: The symmetrical substitution increases steric bulk, reducing solubility in nonpolar solvents but improving thermal stability .

Functional Group Modifications

Methoxy-Substituted Analogs

- 2-(2-Bromo-5-methoxyphenyl) derivative (CAS 1256781-58-4): The electron-donating methoxy group at the 5-position enhances resonance stabilization, lowering reactivity in cross-coupling reactions but improving stability in acidic conditions .

- 2-(4-Methoxybenzyl) variant : The benzyl group increases hydrophobicity, favoring applications in lipid-soluble drug intermediates .

Thiophene and Anthracene Derivatives

- 2-(Thiophen-2-yl) analog : Used in conjugated polymers for organic photovoltaics, this derivative exhibits red-shifted absorption spectra due to extended π-conjugation .

- 2-(9-Anthryl) variant (AnthBpin): The bulky anthracene group enables applications in luminescent materials, with a quantum yield of 0.82 in thin-film devices .

Reactivity Trends

- Steric Effects : Ortho-substituted bromophenyl derivatives (e.g., 2-(2-Bromophenyl)) show lower yields in cross-coupling due to steric hindrance .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) increase oxidative stability but slow transmetalation steps in Suzuki reactions .

- Regioselectivity : Using HBpin instead of B₂pin₂ with Ir catalysts shifts selectivity from meta to para borylation in aromatic substrates .

Pharmaceutical Intermediates

The 2-(2,6-dichloro-3,5-dimethoxyphenyl) derivative (from ) is a key intermediate in kinase inhibitors, achieving 62.3% yield in indazole carboxylate synthesis .

Optoelectronic Materials

Actividad Biológica

2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features and reactivity. This compound is particularly noted for its applications in the Suzuki-Miyaura cross-coupling reaction, which is pivotal in forming carbon-carbon bonds in organic synthesis. Understanding its biological activity is essential for exploring its potential therapeutic applications.

The compound has the following chemical identifiers:

- Molecular Formula : C₁₂H₁₆BBrO₂

- CAS Number : 269410-06-2

- Molecular Weight : 282.972 g/mol

- InChI Key : BQVWGVYJHSRHSD-UHFFFAOYSA-N

| Property | Value |

|---|---|

| Purity | >97.0% |

| Physical State | Liquid |

| Color | Yellow |

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of 1,2-dibromobenzene with boronic acid derivatives under palladium-catalyzed conditions. This method has been shown to yield the compound efficiently while maintaining high purity levels .

Anticancer Properties

Research indicates that boron-containing compounds exhibit significant anticancer activity. In particular, studies have demonstrated that organoboron compounds can act as inhibitors of various enzymes involved in cancer progression. The potential of this compound as an enzyme inhibitor has been explored in several studies:

- Enzyme Inhibition : The compound has shown promise as a protease inhibitor. Proteases are critical in cancer metastasis and progression; thus, inhibiting these enzymes may provide therapeutic benefits .

Antimicrobial Activity

Boronic acids and their derivatives have been recognized for their antimicrobial properties. The ability of this compound to inhibit bacterial growth has been investigated:

- Bacterial Inhibition : Preliminary studies suggest that this compound exhibits inhibitory effects against certain bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Anticancer Activity

In a study published by Wang et al., the efficacy of this compound was evaluated against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner across multiple cancer types.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 10 |

| A549 (Lung) | 20 |

Case Study 2: Antimicrobial Properties

A separate investigation assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound inhibited the growth of both bacteria at concentrations above 50 µM.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µM |

| Escherichia coli | 75 µM |

Q & A

Q. Key Considerations :

- Moisture-sensitive intermediates require Schlenk-line techniques.

- Catalyst loading (1–5 mol%) impacts yield and purity. Lower loadings reduce costs but may prolong reaction times.

Basic: What spectroscopic techniques are critical for characterizing this boronic ester?

1H NMR : Look for the singlet at δ 1.2–1.4 ppm (4,4,5,5-tetramethyl groups) and aromatic signals (δ 7.2–8.0 ppm) split due to bromine’s electron-withdrawing effect .

11B NMR : A sharp peak near δ 30–32 ppm confirms the boronate ester structure .

13C NMR : Methyl carbons appear at δ 24–26 ppm, while the dioxaborolane ring carbons resonate at δ 80–85 ppm .

Mass Spectrometry (HRMS) : The molecular ion peak [M+H]+ should match the calculated mass (e.g., C12H15BBrO2: ~313.03 g/mol) .

HPLC : Purity ≥95% is standard; use C18 columns with MeOH/H2O (70:30) for analysis .

Basic: How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

The bromophenyl boronic ester serves as a dual-functional building block : the boronate group enables coupling with aryl halides, while the bromine allows further functionalization. Example protocol:

React with aryl halides (e.g., 4-iodotoluene) using Pd(PPh3)4 (2 mol%), K2CO3 (2 equiv), in DMF/H2O (3:1) at 80°C for 12 hours .

Monitor by TLC; isolate via extraction (EtOAc/H2O) and column chromatography.

Yield Optimization : Electron-deficient aryl halides couple faster. Adding ligands (e.g., SPhos) improves efficiency for sterically hindered partners .

Advanced: How do reaction conditions influence competing side reactions (e.g., protodeboronation)?

Protodeboronation is a key challenge, especially in aqueous media. Mitigation strategies:

- pH Control : Use weak bases (e.g., NaHCO3) instead of strong bases (e.g., NaOH) to minimize boronate hydrolysis .

- Solvent Selection : Mixed solvents (THF/H2O) reduce water content, stabilizing the boronate .

- Temperature : Reactions below 70°C suppress decomposition. For heat-sensitive substrates, employ microwave-assisted protocols (shorter times, 100–120°C) .

Data Contradictions : Some studies report higher stability in dioxane, while others prefer THF. Resolution lies in substrate-specific screening .

Advanced: What mechanistic insights explain the bromine substituent’s impact on reactivity?

The ortho-bromine exerts dual effects:

Steric Hindrance : Slows transmetalation in Suzuki reactions, requiring bulkier ligands (e.g., XPhos) for efficient coupling .

Electronic Effects : Bromine’s electron-withdrawing nature activates the boronate toward nucleophilic attack but may destabilize intermediates. DFT studies show a 0.3–0.5 eV increase in activation energy compared to non-halogenated analogs .

Q. Experimental Validation :

- Compare kinetics with meta- or para-brominated analogs.

- Use Hammett plots to correlate substituent effects with reaction rates.

Advanced: How should researchers handle discrepancies in reported synthetic yields?

Yield variations (e.g., 70–95%) often stem from:

- Pd Catalyst Source : Commercially available Pd(OAc)₂ vs. in-situ-generated Pd(0) nanoparticles.

- Oxygen Sensitivity : Strict inert conditions (argon vs. nitrogen) affect catalyst activity .

Resolution :

Replicate protocols with identical reagents (e.g., same B₂Pin₂ batch).

Use GC-MS or 11B NMR to quantify unreacted boronate.

Advanced: What strategies improve stability during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.